molecular formula C10H12N2O4 B8179560 a-(Aminomethyl)-4-nitrobenzenepropanoic acid HCl

a-(Aminomethyl)-4-nitrobenzenepropanoic acid HCl

Cat. No.: B8179560
M. Wt: 224.21 g/mol
InChI Key: SNRQSIBMOSMRHX-UHFFFAOYSA-N
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Description

a-(Aminomethyl)-4-nitrobenzenepropanoic acid HCl is an organic compound that features both an amino group and a nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-(Aminomethyl)-4-nitrobenzenepropanoic acid HCl typically involves multi-step organic reactions. One common method includes the nitration of a phenylpropanoic acid derivative, followed by the introduction of an aminomethyl group through reductive amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

a-(Aminomethyl)-4-nitrobenzenepropanoic acid HCl undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitroso derivatives from oxidation and amino derivatives from reduction.

Scientific Research Applications

a-(Aminomethyl)-4-nitrobenzenepropanoic acid HCl has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which a-(Aminomethyl)-4-nitrobenzenepropanoic acid HCl exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can influence cellular pathways and biochemical processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)propionic acid: Similar in structure but lacks the aminomethyl group.

    2-(4-Nitrophenyl)butyric acid: Contains an additional carbon in the alkyl chain compared to a-(Aminomethyl)-4-nitrobenzenepropanoic acid HCl.

Properties

IUPAC Name

2-(aminomethyl)-3-(4-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c11-6-8(10(13)14)5-7-1-3-9(4-2-7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRQSIBMOSMRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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